Home > Products > Screening Compounds P135786 > ipratropium bromide
ipratropium bromide - 66985-17-9

ipratropium bromide

Catalog Number: EVT-337265
CAS Number: 66985-17-9
Molecular Formula: C20H32BrNO4
Molecular Weight: 430.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Atrovent, chemically known as Ipratropium Bromide, is a synthetic anticholinergic agent derived from atropine. [] It acts as a competitive antagonist of acetylcholine at muscarinic receptors, particularly M3 receptors in the airways. [] This mechanism of action makes it a valuable tool in scientific research for studying bronchodilation and understanding the physiological roles of muscarinic receptors.

Future Directions
  • Developing More Selective M3 Antagonists: Exploring new compounds with higher selectivity for M3 receptors could lead to bronchodilators with fewer side effects. []

  • Investigating Long-Acting Ipratropium Analogs: Developing analogs with prolonged duration of action could provide more convenient dosing regimens for patients. []

  • Exploring New Therapeutic Applications: Research is ongoing to investigate the potential use of Ipratropium Bromide in other conditions, such as rhinorrhea associated with allergies or the common cold. []

Source and Classification

Ipratropium bromide is classified as an anticholinergic agent. It is derived from tropic acid and tropine, which are natural alkaloids. The compound acts by inhibiting the action of acetylcholine on muscarinic receptors in the airway smooth muscles, leading to bronchodilation. The IUPAC name for ipratropium bromide is (RS)-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl) 3-hydroxy-2-phenylpropanoate, indicating its complex bicyclic structure and functional groups that contribute to its pharmacological activity .

Synthesis Analysis

The synthesis of ipratropium bromide involves several steps:

  1. Formation of Atropine: Tropic acid reacts with tropine to produce atropine.
  2. Alkylation: Atropine is treated with isopropyl bromide to yield ipratropium bromide.

Recent advancements in synthetic methods have focused on optimizing reaction conditions to enhance yield and purity. For instance, a method utilizing ethyl phenylacetate and isopropyl tropanol in aprotic solvents has been reported to improve selectivity and reproducibility .

Technical Parameters

  • Reaction Conditions: The reactions are typically conducted under controlled temperatures and using specific solvents such as chloroform or acetonitrile.
  • Yield: Yields can vary; for example, one method reported a yield of 69.3% with a purity of 99.12% .
Molecular Structure Analysis

Ipratropium bromide has a molecular weight of approximately 412.4 g/mol and features a complex bicyclic structure with five chiral centers . Its structural formula includes a quaternary ammonium group that enhances its solubility in water and contributes to its pharmacological properties.

Key Structural Features

  • Bicyclic Framework: The compound contains an azabicyclo[3.2.1]octane structure.
  • Functional Groups: It includes hydroxyl and ester groups that play critical roles in its interaction with biological targets.
Chemical Reactions Analysis

Ipratropium bromide can undergo various chemical reactions, primarily related to its functional groups:

  1. Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions.
  2. Alkylation Reactions: The quaternary ammonium group can participate in further alkylation reactions.

These reactions are essential for understanding the stability and degradation pathways of the drug in biological systems .

Mechanism of Action

The primary mechanism of action for ipratropium bromide involves the inhibition of acetylcholine at muscarinic receptors in the bronchial smooth muscle:

  • Inhibition of Parasympathetic Activity: By blocking acetylcholine's action, ipratropium reduces bronchoconstriction.
  • Bronchodilation: This leads to relaxation of airway smooth muscles, resulting in increased airflow and reduced respiratory distress .

The efficacy of ipratropium bromide is enhanced by its ability to provide localized effects with minimal systemic absorption due to its quaternary ammonium structure.

Physical and Chemical Properties Analysis

Ipratropium bromide exhibits several notable physical and chemical properties:

PropertyValue
Molecular Weight412.4 g/mol
Physical AppearanceAlmost white crystalline powder
Melting Point231°C
SolubilityFreely soluble in water
Chiral Centers5

These properties are crucial for formulation development and understanding the drug's behavior in different environments .

Applications

Ipratropium bromide is primarily used in clinical settings for:

  • Management of Chronic Obstructive Pulmonary Disease (COPD): It helps alleviate symptoms such as wheezing and shortness of breath.
  • Asthma Treatment: Used as a bronchodilator to improve airflow during acute exacerbations.

Additionally, it may be utilized in combination therapies with other bronchodilators for enhanced efficacy .

Side Effects

Common side effects include dry mouth, dizziness, stomach upset, constipation, drowsiness, and potential allergic reactions . Understanding these effects is essential for patient management during treatment.

Introduction to Ipratropium Bromide in Respiratory Pharmacology

Historical Development and Approval Milestones

Ipratropium bromide’s development traces to 1966 when Boehringer Ingelheim scientists patented the compound through the quaternization of atropine with isopropyl bromide. This structural modification confined the molecule’s action to the pulmonary epithelium due to its charged nitrogen atom, preventing blood-brain barrier penetration and minimizing systemic absorption [1] [8]. Regulatory approval followed in 1974 in Germany, with the United States Food and Drug Administration granting approval in 1986 for chronic obstructive pulmonary disease management. The World Health Organization subsequently added ipratropium bromide to its List of Essential Medicines, recognizing its critical role in global respiratory care [1] [4].

A significant formulation advancement occurred in 2008 when ipratropium transitioned from chlorofluorocarbon-propelled inhalers to hydrofluoroalkane devices. This reformulation eliminated soy lecithin excipients, resolving theoretical concerns regarding peanut allergy contraindications in inhalation products [1]. Combination products with beta-agonists emerged as therapeutic milestones: ipratropium-albuterol (Combivent) received approval in 1996, followed by ipratropium-fenoterol (Berodual) in multiple global markets [3] [8].

Table 1: Key Historical Milestones for Ipratropium Bromide

YearDevelopmentSignificance
1966Patent filed by Boehringer IngelheimStructural optimization of atropine derivative
1974Initial medical approval (Germany)First clinical availability for obstructive lung diseases
1986United States FDA approvalExpansion to global markets
1996Combivent (ipratropium/albuterol) approvalFirst combination SABA-SAMA product for COPD
2008Hydrofluoroalkane reformulationElimination of CFC propellants and allergenic excipients

Therapeutic Significance in Chronic Obstructive Pulmonary Disease and Asthma Management

In chronic obstructive pulmonary disease, ipratropium bromide demonstrates consistent bronchodilator efficacy. Clinical trials reveal 24-25% mean peak increases in forced expiratory volume in one second over baseline, with forced vital capacity showing parallel improvements [3]. Its therapeutic profile is particularly suited to chronic obstructive pulmonary disease pathophysiology, where cholinergic tone constitutes the predominant reversible component of airway obstruction. The Global Initiative for Chronic Obstructive Lung Disease guidelines endorse short-acting muscarinic antagonists like ipratropium bromide as first-line bronchodilators for acute exacerbations, often combined with beta₂-agonists [3] [6].

For asthma, ipratropium bromide’s role is specialized rather than first-line. National Heart, Lung, and Blood Institute guidelines recommend combining ipratropium bromide with short-acting beta-agonists for moderate-to-severe acute exacerbations. A meta-analysis of emergency department studies demonstrated that this combination reduces hospitalizations and improves pulmonary function more effectively than short-acting beta-agonists alone, particularly in patients with severe airway obstruction (FEV₁ <30% predicted) [3] [9]. This benefit stems from asthma's neurogenic inflammation component, where cholinergic pathways contribute significantly to acute bronchoconstriction.

Table 2: Clinical Outcomes with Ipratropium Bromide Therapy

ConditionTherapeutic RegimenKey OutcomeReference
COPD (stable)Ipratropium vs. salbutamol294ml FEV₁ improvement vs. 393ml with placeboCochrane Review [5]
COPD (acute exacerbation)Ipratropium + salbutamol + steroids149ml FEV₁ improvement vs. 102ml with placeboChest 1990 [2]
Asthma (pediatric exacerbation)Ipratropium + salbutamolSuperior bronchodilation vs. salbutamol aloneStatPearls [3]
COPD (sleep quality)4-week ipratropium therapyImproved nocturnal oxygen saturation + REM sleepRecent Study [10]

Role in Multimodal Bronchodilation Strategies

The pharmacological synergy between ipratropium bromide and beta-agonists forms the scientific basis for fixed-dose combinations. Mechanistically, ipratropium bromide reduces cyclic guanosine monophosphate via muscarinic receptor blockade, while beta-agonists increase cyclic adenosine monophosphate through β₂-adrenoceptor activation. These complementary second messengers collectively enhance smooth muscle relaxation beyond either agent's monotherapy effect [1] [4]. Clinical evidence from a 652-patient trial demonstrated that ipratropium-albuterol combination therapy produces superior evening peak expiratory flow rate improvements versus single agents over 85 days [10].

Innovative therapeutic applications extend beyond bronchodilation. Recent research reveals synergistic anti-inflammatory effects when ipratropium bromide combines with inhaled corticosteroids. A 2022 randomized controlled trial demonstrated that ipratropium bromide-budesonide combination therapy significantly reduced heparin-binding protein (an inflammatory marker) while improving PaO₂ and lung function in acute exacerbations of chronic obstructive pulmonary disease [10]. This suggests immunomodulatory interactions beyond mere bronchodilation.

Historically, the conceptual foundation for anticholinergic therapy originates in ancient pharmacopeias. Ayurvedic texts from 600 BCE documented Datura stramonium inhalation (containing atropine analogs) for asthma relief, while the Ebers Papyrus (1554 BCE) described heated henbane (Hyoscyamus niger) inhalation for respiratory distress – early recognition of anticholinergics' airway effects [7]. Modern ipratropium bromide thus represents the scientific evolution of this ancient therapeutic principle, optimized for receptor specificity and delivery efficiency.

Advanced particle engineering further enhances ipratropium's role in multimodal therapy. Micronized formulations produced via CO₂-based aerosol solvent extraction systems achieve optimal aerodynamic diameters (1-5μm), ensuring distal airway deposition. This technological progression maximizes therapeutic index while enabling compatibility with combination inhalers [10].

Properties

CAS Number

66985-17-9

Product Name

ipratropium bromide

IUPAC Name

(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide;hydrate

Molecular Formula

C20H32BrNO4

Molecular Weight

430.4 g/mol

InChI

InChI=1S/C20H30NO3.BrH.H2O/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H;1H2/q+1;;/p-1

InChI Key

KEWHKYJURDBRMN-UHFFFAOYSA-M

SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]

Synonyms

(endo,syn)-(+-)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane
Atrovent
Ipratropium
Ipratropium Bromide
Ipratropium Bromide Anhydrous
Ipratropium Bromide Monohydrate
Ipratropium Bromide, (endo,anti)-Isomer
Ipratropium Bromide, (exo,syn)-Isomer
Ipratropium Bromide, endo-Isomer
Itrop
N Isopropylatropine
N-Isopropylatropine
Sch 1000
Sch 1178
Sch-1000
Sch-1178
Sch1000
Sch1178

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-]

Isomeric SMILES

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3)C.O.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.